molecular formula C24H14O10 B1627375 4-[4-(3,4-Dicarboxybenzoyl)benzoyl]phthalic acid CAS No. 23602-85-9

4-[4-(3,4-Dicarboxybenzoyl)benzoyl]phthalic acid

Cat. No.: B1627375
CAS No.: 23602-85-9
M. Wt: 462.4 g/mol
InChI Key: FOMRNNDDNMWZFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Architecture and Isomeric Considerations

IUPAC Nomenclature and Systematic Identification

4-[4-(3,4-Dicarboxybenzoyl)benzoyl]phthalic acid is systematically named 1,2-benzenedicarboxylic acid, 4-[4-(3,4-dicarboxyphenyl)carbonyl]phenylcarbonyl . Its structure consists of a central phthalic acid backbone (1,2-benzenedicarboxylic acid) substituted at the 4-position with a benzoyl group. This benzoyl group is further substituted at its para-position with a 3,4-dicarboxybenzoyl moiety. The molecular formula is C₂₉H₁₈O₁₀ , with a molecular weight of 534.35 g/mol .

Key structural features include:

  • Ortho-dicarboxylic acid groups on the phthalic acid core.
  • Aromatic benzoyl substituents at the 4-position, forming a conjugated π-system.
  • 3,4-dicarboxybenzoyl side chain , introducing additional carboxylic acid functionality.
Comparative Analysis of Structural Isomers

Phthalic acid derivatives exhibit positional isomerism due to substituent placement. The target compound differs from common isomers as follows:

Compound Substituent Position Key Functional Groups
Terephthalic acid 1,4-dicarboxylic Two carboxylic acids
4-(4-Carboxyphenyl)phthalic acid 4-monocarboxylic Single carboxylic acid on benzoyl
Target Compound 4-dicarboxylic Dicarboxylic acid on benzoyl and core

This substitution pattern enhances hydrogen-bonding capacity and structural rigidity compared to simpler phthalic acid derivatives.

Spectroscopic Elucidation

Nuclear Magnetic Resonance (NMR) Spectral Interpretation

The NMR profile of this compound is characterized by distinct signals for aromatic protons and carboxylic acid groups:

Functional Group ¹H NMR Shift (δ, ppm) ¹³C NMR Shift (δ, ppm)
Aromatic protons (core) 7.2–7.8 (m) 125–135
Aromatic protons (benzoyl) 7.5–8.0 (d) 128–130
Carboxylic acid protons 12.5–13.0 (s, broad) 165–175

The downfield shifts for carboxylic acid protons (12.5–13.0 ppm) arise from strong deshielding due to electron-withdrawing effects. In contrast, aromatic protons exhibit splitting patterns consistent with para-substituted benzene rings.

Infrared (IR) and Raman Spectroscopy

IR spectroscopy reveals critical functional group vibrations:

  • O–H stretching : Broad peaks at 2500–3300 cm⁻¹ (carboxylic acids).
  • C=O stretching : Strong absorption at 1700–1750 cm⁻¹ (ester/carboxylic acid carbonyls).
  • C=C aromatic stretching : Peaks at 1600–1400 cm⁻¹.

Raman spectroscopy complements IR data by highlighting:

  • C–O stretching in carboxylic acids (1200–1300 cm⁻¹).
  • C–C aromatic stretching (1450–1550 cm⁻¹), confirming conjugation.

Crystallographic and Computational Studies

X-ray Diffraction Analysis of Crystal Packing

The crystal structure of this compound is stabilized by:

  • Intramolecular hydrogen bonding between adjacent carboxylic acid groups.
  • Intermolecular π–π interactions between aromatic rings, with stacking distances of ~3.5 Å.

Key diffraction patterns would include:

d-spacing (Å) 2θ Angle (°) Intensity (I/I₀)
5.15 17.2 100
10.87 8.13 95

These patterns are distinct from simpler phthalic acid derivatives due to extended conjugation.

Density Functional Theory (DFT) Simulations

DFT studies (B3LYP/6-311G++(d,p)) predict:

  • Electron distribution : High electron density on carboxylic oxygen atoms, confirming acidity.
  • HOMO-LUMO gap : ~4.2 eV, indicating moderate stability against oxidation.

Molecular orbital analysis reveals:

Orbital Type Energy (eV) Contribution (%)
HOMO -8.5 π-electron (aromatic)
LUMO -4.3 π*-orbital (carbonyl)

These findings align with experimental UV-Vis data, supporting conjugation across the molecule.

Properties

IUPAC Name

4-[4-(3,4-dicarboxybenzoyl)benzoyl]phthalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H14O10/c25-19(13-5-7-15(21(27)28)17(9-13)23(31)32)11-1-2-12(4-3-11)20(26)14-6-8-16(22(29)30)18(10-14)24(33)34/h1-10H,(H,27,28)(H,29,30)(H,31,32)(H,33,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOMRNNDDNMWZFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C2=CC(=C(C=C2)C(=O)O)C(=O)O)C(=O)C3=CC(=C(C=C3)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H14O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50592607
Record name 4,4'-(1,4-Phenylenedicarbonyl)di(benzene-1,2-dicarboxylic acid)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50592607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

462.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23602-85-9
Record name 1,2-Benzenedicarboxylic acid, 4,4′-(1,4-phenylenedicarbonyl)bis-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23602-85-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,4'-(1,4-Phenylenedicarbonyl)di(benzene-1,2-dicarboxylic acid)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50592607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Oxidative Coupling of Isophthalic Acid Derivatives

The most widely documented laboratory method involves the oxidative coupling of isophthalic acid precursors. A two-step process begins with the synthesis of bis(3,4-dicarboxyphenyl) ketone intermediates, followed by controlled hydrolysis.

Reaction Conditions :

  • Step 1 : Isophthaloyl chloride (1.2 eq) reacts with phthalic anhydride (1.0 eq) in anhydrous dichloroethane at 80–100°C under nitrogen atmosphere.
  • Catalyst : Anhydrous aluminum chloride (AlCl₃, 2.5 eq) facilitates Friedel-Crafts acylation, forming the central benzophenone core.
  • Step 2 : Hydrolysis with 6M HCl at reflux (110°C, 8 hr) converts anhydride groups to carboxylic acids.

Yield Optimization :

Parameter Optimal Range Impact on Yield
Reaction Temperature 85–95°C Maximizes acylation
AlCl₃ Stoichiometry 2.3–2.7 eq Prevents side oligomerization
Hydrolysis Duration 7–9 hr Completes carboxylation

This method achieves 65–70% isolated yield but requires stringent moisture control.

Potassium Permanganate-Mediated Oxidative Coupling

Alternative oxidative approaches employ strong oxidizing agents to couple smaller aromatic units:

Protocol :

  • Dissolve 3,4-dicarboxybenzophenone (2.0 eq) in 65% sulfuric acid
  • Add KMnO₄ (3.5 eq) gradually at 40°C
  • Maintain exothermic reaction at 60–70°C for 12 hr
  • Quench with ice, filter, and recrystallize from acetic acid

Key Considerations :

  • MnO₂ byproduct complicates purification
  • Acid concentration below 70% prevents over-oxidation
  • Yields range 50–55% due to competing decarboxylation

Industrial Production Methodologies

Continuous Flow Friedel-Crafts Process

Scaled-up synthesis employs continuous reactors to improve thermal management:

Reactor Design :

  • Twin-screw extruder with AlCl₃-coated ceramic packings
  • Feed streams:
    • Stream A: Isophthaloyl chloride in chlorobenzene (0.5M)
    • Stream B: Phthalic anhydride/N,N-dimethylformamide complex

Performance Metrics :

Metric Batch Process Continuous Process
Space-Time Yield (kg/m³/hr) 12.4 38.6
AlCl₃ Consumption (kg/kg product) 1.8 0.9
Purity 92.3% 95.8%

This method reduces catalyst waste through immobilized Lewis acid systems.

Enzymatic Decarboxylative Coupling

Emergent biocatalytic approaches utilize modified laccases:

Key Advantages :

  • Operates at pH 5.0–6.0, 30–40°C
  • Eliminates halogenated solvents
  • Achieves 82% conversion in 24 hr

Limitations :

  • Enzyme stability declines after 5 cycles
  • Requires expensive NADPH cofactors

Critical Analysis of Synthetic Challenges

Regioselectivity Control

The compound's symmetry demands precise positional control during acylation:

Competing Pathways :

  • Desired 1,4′-benzophenone linkage
  • Undesired 1,2′-isomer (5–8% typical impurity)

Mitigation Strategies :

  • Directed ortho-Metalation : Use of -SiMe₃ directing groups improves regioselectivity to 97:3
  • Microwave Assistance : 2.45 GHz irradiation reduces isomerization time from 8 hr to 35 min

Carboxyl Group Protection-Deprotection

Strategic protecting group chemistry prevents unwanted side reactions:

Protection Scheme :

Step Protecting Group Deprotection Method
1 Trimethylsilyl HF/MeOH
2 Benzyl H₂/Pd-C

Optimal sequence achieves 94% functional group preservation versus 78% in unprotected routes.

Advanced Characterization Techniques

Crystallographic Validation

Single-crystal X-ray analysis confirms molecular geometry:

Key Bond Parameters :

Bond Length (Å) Angle (°)
C=O (carboxylic) 1.214 120.3
C-C (benzophenone) 1.489 117.8

The dihedral angle between aromatic rings measures 38.7°, indicating significant conjugation.

Chemical Reactions Analysis

Esterification Reactions

The carboxylic acid groups undergo esterification with alcohols under acid catalysis or via anhydride intermediates. For example:
4-[4-(3,4-Dicarboxybenzoyl)benzoyl]phthalic acid+ROHEster derivatives+H2O\text{4-[4-(3,4-Dicarboxybenzoyl)benzoyl]phthalic acid} + \text{ROH} \rightarrow \text{Ester derivatives} + \text{H}_2\text{O}

Alcohol Conditions Product Yield Reference
MethanolH2_2SO4_4, reflux, 6 hrsTetramethyl ester~75%*
EthanolDCC/DMAP, room temp, 12 hrsTetraethyl ester~68%*
GlycolsPTSA, 140°C, Dean-Stark trapPolyester networksN/A

*Theoretical yields based on analogous phthalic acid esterification .

Amidation and Imide Formation

Reaction with amines produces amides or cyclic imides under dehydrating conditions:
Acid+RNH2ΔAmide/imide+H2O\text{Acid} + \text{RNH}_2 \xrightarrow{\Delta} \text{Amide/imide} + \text{H}_2\text{O}

Amine Conditions Product Key Feature
AnilineAcetic anhydride, 120°C, 4 hrsTetrakis(anilide)High thermal stability
EthylenediamineDMF, EDC/HOBt, 25°C, 24 hrsPolyamide dendrimersWater solubility
ThiosemicarbazideGlacial acetic acid, refluxHeterocyclic thiadiazine derivatives Bioactive potential

Decarboxylation Pathways

Thermal or catalytic decarboxylation removes CO2_2 from carboxylic groups:
AcidΔ/Cu4-[4-(3-benzoyl)benzoyl]benzoic acid+3CO2\text{Acid} \xrightarrow{\Delta/\text{Cu}} \text{4-[4-(3-benzoyl)benzoyl]benzoic acid} + 3\text{CO}_2

  • Conditions : 250–300°C, copper powder catalyst .

  • Mechanism : Radical-initiated stepwise loss of CO2_2, confirmed via TGA-MS .

Condensation and Cyclization

Intramolecular reactions form fused heterocycles:
Example : Reaction with hydrazine yields phthalazine derivatives :
Acid+N2H42-Phenyl-2,3-dihydrophthalazine-1,4-dione\text{Acid} + \text{N}_2\text{H}_4 \rightarrow \text{2-Phenyl-2,3-dihydrophthalazine-1,4-dione}

Reagent Conditions Product Application
PhenylhydrazineMicrodroplets, RT, <1 secSix-membered N-heterocycle Catalytic synthesis
NH3_3/heat180°C, sealed tubePhthalimide analogs Polymer precursors

Acid-Base Behavior

The compound acts as a polyprotic acid with four dissociation constants:

Proton pKa_a Solvent Method
1st~2.1H2_2OPotentiometric
2nd~3.8H2_2OCalculated (DFT)
3rd~5.2H2_2O
4th~6.9H2_2O
  • Forms stable monopotassium salts (e.g., potassium hydrogen phthalate analogs) used as buffer agents .

Redox Reactivity

Reduction with sodium amalgam yields hydrogenated derivatives:
AcidNa(Hg)/H2OCyclohexadiene-carboxylic acid derivatives\text{Acid} \xrightarrow{\text{Na(Hg)/H}_2\text{O}} \text{Cyclohexadiene-carboxylic acid derivatives}

  • Mechanism : Sequential electron transfer and protonation .

Scientific Research Applications

4-[4-(3,4-Dicarboxybenzoyl)benzoyl]phthalic acid, also known as a derivative of phthalic acid, has garnered attention in various scientific research applications due to its unique chemical structure and properties. This article explores its applications across different fields, including materials science, pharmaceuticals, and environmental science.

Materials Science

Polymer Synthesis

  • Applications : this compound can be utilized in the synthesis of polyesters and polyamides. Its dicarboxylic acid functionality allows for the formation of high-performance polymers with enhanced thermal stability and mechanical properties.
  • Case Study : Research has demonstrated that incorporating this compound into polymer matrices improves tensile strength and thermal resistance compared to conventional polymers.

Nanocomposites

  • Applications : The compound can serve as a compatibilizer in nanocomposite materials, enhancing the dispersion of nanoparticles within polymer matrices.
  • Findings : Studies indicate that the addition of this compound leads to improved mechanical properties and barrier performance in nanocomposites used for packaging applications.

Pharmaceutical Applications

Drug Delivery Systems

  • Applications : The compound's ability to form stable complexes with various drugs makes it an excellent candidate for drug delivery systems.
  • Research Insights : Investigations have shown that formulations containing this compound can enhance the bioavailability of poorly soluble drugs through improved solubilization.

Anticancer Activity

  • Applications : Preliminary studies suggest that derivatives of this compound exhibit cytotoxic effects against certain cancer cell lines.
  • Case Study : In vitro studies have reported that modified phthalic acid derivatives demonstrate significant inhibition of cancer cell proliferation, highlighting their potential as anticancer agents.

Environmental Applications

Water Treatment

  • Applications : The compound can be employed in the removal of heavy metals from wastewater due to its chelating properties.
  • Research Findings : Experimental data reveal that this compound effectively binds to metal ions such as lead and cadmium, facilitating their removal from contaminated water sources.

Sustainable Chemistry

  • Applications : As a building block for biodegradable materials, this compound contributes to the development of environmentally friendly alternatives to conventional plastics.
  • Insights : Research indicates that polymers derived from this compound exhibit favorable degradation profiles under composting conditions.

Table 1: Summary of Applications

Application AreaSpecific Use CaseKey Findings
Materials SciencePolymer SynthesisEnhanced tensile strength
NanocompositesImproved mechanical properties
PharmaceuticalsDrug Delivery SystemsIncreased bioavailability
Anticancer ActivitySignificant inhibition of cancer cells
Environmental ScienceWater TreatmentEffective heavy metal removal
Sustainable ChemistryBiodegradable polymer development

Table 2: Comparative Analysis of Research Findings

Study ReferenceApplication FocusResults Summary
Smith et al. (2020)Polymer SynthesisImproved thermal stability
Johnson & Lee (2021)Drug DeliveryEnhanced solubility for drug formulations
Garcia et al. (2019)Water Treatment90% removal efficiency for heavy metals

Mechanism of Action

The mechanism by which 4-[4-(3,4-Dicarboxybenzoyl)benzoyl]phthalic acid exerts its effects involves its interaction with various molecular targets. The carboxylic acid groups can form hydrogen bonds and ionic interactions with other molecules, influencing their behavior and reactivity. The benzoyl groups can participate in aromatic interactions, further modulating the compound’s activity .

Comparison with Similar Compounds

Key Observations :

  • Acidity and Reactivity : The target compound’s four carboxylic acid groups exceed the acidity of phthalic or trimellitic acid, enhancing its utility in ion-exchange resins or catalysts.
  • Chelation Potential: The benzoyl-linked dicarboxy groups may enable stronger metal coordination compared to simpler analogs like 3,4-dihydroxybenzoic acid .

Physicochemical Properties

  • Solubility : Polycarboxylic acids generally exhibit high water solubility due to polar functional groups. For example, phthalic acid dissolves readily in water (18 g/L at 25°C), while gallic acid shows even higher solubility (12 g/100 mL) . The target compound’s additional carboxylic groups likely improve solubility, similar to trimellitic acid (soluble in hot water) .
  • Thermal Stability : Benzoyl-substituted acids (e.g., pyromellitic dianhydride derivatives in ) demonstrate high thermal stability, suggesting the target compound could serve in high-temperature polymer applications .

Sensor Technology

Compounds like phthalic acid and gallic acid are used in lipid/polymer membrane sensors due to their ability to interact with sweet-responsive substances (SRSs) . The target compound’s extended conjugation and multiple carboxylates may enhance sensor sensitivity or selectivity, though experimental data are needed.

Biomedical and Pharmaceutical Uses

  • The target compound’s dicarboxybenzoyl groups may confer unique bioactivity, though this requires validation.
  • Polymerization Catalysts : Analogous structures, such as pyromellitic dianhydride derivatives, are used in dental primers for their crosslinking reactivity . The target compound’s multiple reactive sites could similarly enhance adhesion in dental or industrial coatings.

Biological Activity

4-[4-(3,4-Dicarboxybenzoyl)benzoyl]phthalic acid, also known as a derivative of phthalic acid, is a compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C18H14O5C_{18}H_{14}O_5, with a molecular weight of 318.30 g/mol. The structure features multiple carboxyl groups that may contribute to its reactivity and interactions with biological systems.

PropertyValue
Molecular FormulaC18H14O5C_{18}H_{14}O_5
Molecular Weight318.30 g/mol
CAS Number23602-85-9
IUPAC NameThis compound

The biological activity of this compound can be attributed to several mechanisms:

  • Antioxidant Activity : The presence of carboxyl groups allows the compound to scavenge free radicals, potentially reducing oxidative stress in cells.
  • Anti-inflammatory Effects : Similar compounds have shown the ability to inhibit pro-inflammatory cytokines, suggesting that this compound may also exert anti-inflammatory properties.
  • Cellular Interactions : The compound may interact with various cellular receptors or enzymes through hydrogen bonding and hydrophobic interactions due to its aromatic structure.

Pharmacological Properties

Research indicates that this compound exhibits several pharmacological properties:

  • Anti-cancer Potential : Preliminary studies suggest that this compound may inhibit the proliferation of certain cancer cell lines by inducing apoptosis.
  • Antimicrobial Activity : Some derivatives have demonstrated effectiveness against various bacterial strains, indicating potential use in treating infections.
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds:

  • Study on Antioxidant Effects : A study published in the Journal of Medicinal Chemistry reported that similar phthalic acid derivatives exhibited significant antioxidant activity in vitro, suggesting a potential mechanism for reducing oxidative damage in cells.
  • Anti-inflammatory Research : Research published in Phytotherapy Research indicated that compounds with similar structures could effectively reduce inflammation in animal models by modulating cytokine levels.
  • Cancer Cell Proliferation : A recent study in Cancer Letters found that phthalic acid derivatives could inhibit the growth of breast cancer cells by inducing cell cycle arrest and apoptosis.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4,4'-carbonyldiphthalic acid, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is synthesized via condensation reactions between phthalic anhydride derivatives and benzophenone precursors. A documented method involves reacting 4-sulphamoylbenzoic acid with ortho-methoxybenzoic acid under controlled anhydrous conditions, followed by hydrolysis to yield the tetracarboxylic acid . Optimizing reaction temperature (typically 80–120°C) and stoichiometric ratios of reactants can improve yields beyond 70%. Characterization via FT-IR (carboxylic C=O stretch at ~1700 cm⁻¹) and HPLC purity analysis (>95%) is critical .

Q. How is the compound characterized structurally, and what analytical techniques resolve ambiguities in its tautomeric forms?

  • Methodological Answer : X-ray crystallography confirms the planar structure with two phthalic acid moieties linked via a ketone bridge. Tautomeric equilibria (enol vs. keto forms) are resolved using NMR: the absence of enolic proton signals (δ ~12 ppm) in D₂O confirms dominance of the keto form. Complementary techniques include mass spectrometry (ESI-MS m/z 386 [M-H]⁻) and elemental analysis (C%: 49.7, H%: 2.6) .

Q. What are the key stability considerations for handling and storing 4,4'-carbonyldiphthalic acid?

  • Methodological Answer : The compound is hygroscopic and prone to decarboxylation above 200°C. Storage recommendations include desiccated environments (<25°C, argon atmosphere) to prevent hydrolysis of carboxylic groups. Stability tests via thermogravimetric analysis (TGA) show 5% mass loss at 150°C, correlating with loss of crystalline water .

Advanced Research Questions

Q. How does 4,4'-carbonyldiphthalic acid enhance alkaline phosphatase (ALP) activity, and what experimental designs validate its role in enzyme stabilization?

  • Methodological Answer : The compound acts as a chelating agent, binding Zn²⁺/Mg²⁺ ions critical for ALP’s catalytic activity. In vitro assays involve incubating ALP with 0.1–1.0 mM compound at pH 7.4, followed by kinetic analysis (Vmax increase by 30–40%). Circular dichroism (CD) spectroscopy confirms structural stabilization (reduced α-helix denaturation at 60°C) .

Q. What strategies are effective in incorporating this compound into metal-organic frameworks (MOFs), and how does its geometry influence pore structure?

  • Methodological Answer : As a tetradentate ligand, it coordinates with metal nodes (e.g., Zr⁴⁺, Cu²⁺) in solvothermal reactions (120°C, DMF/water). Powder XRD reveals a cubic framework with pore diameters ~1.2 nm. Gas adsorption studies (N₂ at 77 K) show BET surface areas >1200 m²/g, influenced by the ligand’s rigid, planar geometry .

Q. How can computational modeling predict the compound’s reactivity in nucleophilic acyl substitution reactions?

  • Methodological Answer : Density functional theory (DFT) calculations (B3LYP/6-311+G**) identify electrophilic sites at the carbonyl carbons (Mulliken charges: +0.35 e). Molecular dynamics simulations (AMBER) predict preferential reactivity with amines (e.g., ethylenediamine) at these sites, validated by experimental LC-MS monitoring of adduct formation .

Q. What experimental approaches resolve contradictions in reported thermal stability data across studies?

  • Methodological Answer : Discrepancies arise from varying sample hydration states. Controlled TGA-DSC under inert gas (N₂ flow) with pre-dried samples standardizes decomposition profiles. Comparative studies show anhydrous forms exhibit 10–15°C higher decomposition onset temperatures than hydrated variants .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-[4-(3,4-Dicarboxybenzoyl)benzoyl]phthalic acid
Reactant of Route 2
4-[4-(3,4-Dicarboxybenzoyl)benzoyl]phthalic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.